![molecular formula C24H23ClN2O5 B241419 Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a chemical compound that has gained significant attention in scientific research. This compound is a member of the chromeno[2,3-c]pyrrole family and has been identified as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate involves the inhibition of PKC, which is an enzyme that plays a crucial role in cell signaling and regulation. By inhibiting PKC, this compound can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, this compound has been shown to exhibit low toxicity and high bioavailability, which makes it a promising candidate for drug development.
However, there are also some limitations associated with the use of Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate in lab experiments. One of the main limitations is the lack of information regarding its pharmacokinetics and pharmacodynamics, which makes it difficult to predict its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the research on Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate. One of the areas of interest is the development of novel PKC inhibitors based on the structure of this compound. Additionally, this compound could be further investigated for its potential use in the treatment of neurodegenerative disorders and cancer. Further studies are also needed to elucidate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a potent and selective inhibitor of PKC that has been extensively studied for its potential therapeutic applications. This compound exhibits anti-inflammatory and anti-tumor activities and has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. While there are some limitations associated with the use of this compound in lab experiments, it remains a promising candidate for drug development and further research.
Métodos De Síntesis
The synthesis of Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate involves a multi-step process. The first step involves the preparation of 7-chloro-2-(3-dimethylaminopropyl)chromen-4-one, which is then reacted with benzoyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of protein kinase C (PKC) and has been shown to exhibit anti-inflammatory and anti-tumor activities. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C24H23ClN2O5 |
|---|---|
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
methyl 4-[7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H23ClN2O5/c1-26(2)11-4-12-27-20(14-5-7-15(8-6-14)24(30)31-3)19-21(28)17-13-16(25)9-10-18(17)32-22(19)23(27)29/h5-10,13,20H,4,11-12H2,1-3H3 |
Clave InChI |
SPXMIDWMLXRFSI-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC |
SMILES canónico |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



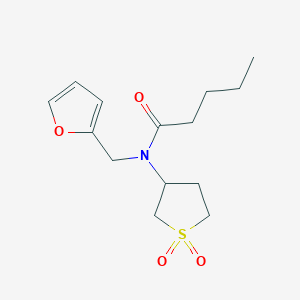
![6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B241348.png)
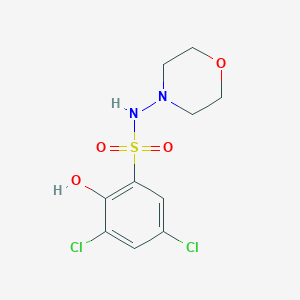
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
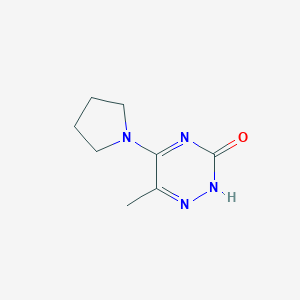
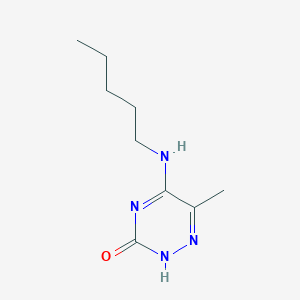
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)
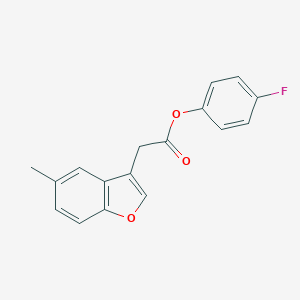
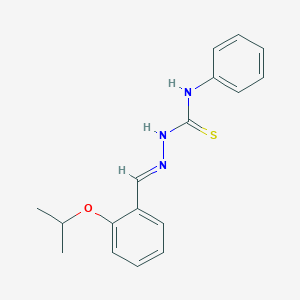
![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)
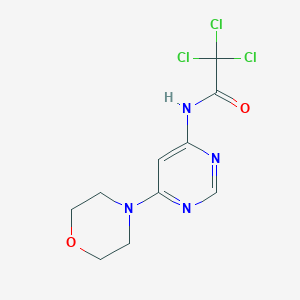
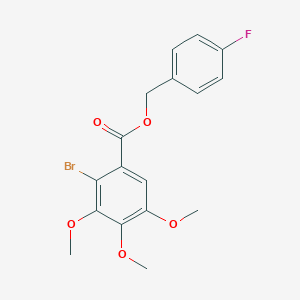
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)